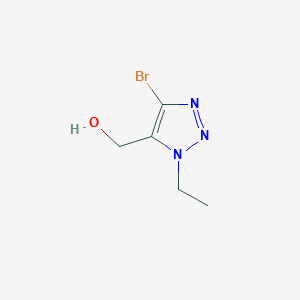

(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol

Descripción

(4-Bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is a triazole derivative characterized by a hydroxymethyl (-CH2OH) group at position 5 of the triazole ring, an ethyl group at position 1, and a bromine substituent at position 2. Its molecular formula is C5H8BrN3O, with a molecular weight of 223.05 g/mol (inferred from ). The compound is marketed as a building block for pharmaceutical and materials science research, with commercial availability noted in at premium pricing (€732/50 mg).

Propiedades

IUPAC Name |

(5-bromo-3-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVRUNORNIRDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste .

Análisis De Reacciones Químicas

Types of Reactions

(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated triazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated triazole derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol against various bacterial strains. The results indicated that this compound showed notable antibacterial activity comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections .

Anticancer Potential

Another critical area of investigation is the anticancer properties of triazole compounds. A case study focused on the synthesis of various triazole derivatives, including (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol. The study reported significant cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Agricultural Applications

Fungicidal Properties

The compound has also been explored for its fungicidal properties. Research showed that (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol effectively inhibited the growth of several fungal pathogens in crops. This property positions it as a promising candidate for developing new agricultural fungicides that are less harmful to the environment compared to traditional chemicals .

Material Science Applications

Polymer Chemistry

In material science, (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol has been utilized in polymer chemistry as a building block for synthesizing novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties due to the incorporation of triazole units into their structure .

| Application | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | |

| Anticancer | Cytotoxicity | |

| Fungicidal | Pathogen Inhibition |

Case Study 1: Antimicrobial Screening

In a comprehensive antimicrobial screening study, (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol was tested against multiple strains of bacteria and fungi. The compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as common fungal pathogens. This study highlights its potential utility in developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

A cytotoxicity evaluation was conducted on human breast cancer cells using triazole derivatives including (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol. The results indicated that this compound induced apoptosis in cancer cells at micromolar concentrations, suggesting a promising pathway for further anticancer drug development .

Mecanismo De Acción

The mechanism of action of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

Substituent Effects on the Triazole Core

The bromine and ethyl groups in (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol distinguish it from related triazole-methanol derivatives. Key structural analogs include:

Key Observations :

- Ethyl vs. Methyl : The ethyl group increases lipophilicity (logP ~1.5 vs. ~0.8 for methyl), impacting solubility and membrane permeability .

- Phenyl vs. Bromo: The phenyl group in (4-phenyl-1H-1,2,3-triazol-5-yl)methanol enables π-π stacking, useful in crystal engineering or binding aromatic protein residues .

Functional Group Variations

Triazole derivatives with alternative functional groups highlight the versatility of the core structure:

Actividad Biológica

(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

The molecular formula for (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is , with a molecular weight of 204.02 g/mol. The presence of the triazole ring and the ethyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is primarily attributed to its ability to act as an enzyme inhibitor. It can bind to active sites of various enzymes, disrupting their normal function through competitive inhibition. The triazole structure allows for hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. The introduction of functional groups like bromine and ethyl may enhance cytotoxic effects against various cancer cell lines. For example, structural modifications in similar triazoles have led to promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range .

Synthesis Methods

The synthesis of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol typically employs "click" chemistry techniques such as copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). This method allows for efficient formation of the triazole ring under mild conditions. The compound can also be synthesized via nucleophilic addition reactions involving formaldehyde and 4-bromo-1-ethyltriazole derivatives .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol | Structure | Moderate antimicrobial activity |

| (4-bromo-1-propyl-1H-1,2,3-triazol-5-yl)methanol | Structure | Enhanced anticancer properties |

| (4-bromo-phenyltriazol) | Structure | Significant enzyme inhibition |

The ethyl group in (4-bromo-1-ethyltriazole) may enhance solubility and bioavailability compared to other substitutions like methyl or propyl groups.

Case Studies

A study examining a series of 1,2,3-triazole derivatives highlighted the importance of structural modifications on biological activity. Compounds with different substituents demonstrated varying levels of DprE1 inhibition and cytotoxicity against Mtb and cancer cell lines. Notably, derivatives with halogen substitutions showed increased potency due to enhanced electronic effects on the triazole ring .

Q & A

Basic: What are the optimal synthetic routes for preparing (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol?

Methodological Answer:

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, analogous compounds are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . To optimize yield:

- Use absolute ethanol as a solvent to minimize side reactions.

- Employ 1.0–1.2 equivalents of brominated reagents to ensure complete substitution at the triazole C4 position.

- Monitor reaction progress via TLC or LC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Basic: How can the purity and structural identity of this compound be validated post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques :

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at C4, ethyl group at N1) via characteristic shifts (e.g., deshielded triazole protons at δ 7.5–8.5 ppm) .

- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- HPLC/GC-MS : Assess purity (>95%) and detect residual solvents.

- Elemental Analysis : Verify C, H, N, and Br content (±0.4% theoretical) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Structure Solution : Employ SHELXT for phase determination via direct methods .

- Refinement : Apply SHELXL to model anisotropic displacement parameters and validate hydrogen bonding/stacking interactions .

- Validation : Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and geometric parameter analysis (bond angles, torsion angles) .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer benchmarking .

Advanced: What computational methods can predict the compound’s reactivity and non-covalent interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (HOMO-LUMO gaps, MEP surfaces) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···π-hole tetrel bonds) in crystalline states .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using GROMACS with CHARMM force fields .

- Docking Studies : Model binding affinity to biological targets (e.g., BRD4 bromodomains) via AutoDock Vina, referencing PDB structures (e.g., 5S9R) .

Advanced: How can spectral data contradictions (e.g., unexpected FT-IR peaks) be resolved?

Methodological Answer:

- Multi-Technique Correlation : Cross-validate FT-IR peaks with Raman spectroscopy to distinguish between vibrational modes (e.g., C-Br stretches at ~500–600 cm⁻¹) .

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals .

Advanced: What strategies mitigate challenges in functionalizing the triazole ring (e.g., bromine substitution)?

Methodological Answer:

- Regioselective Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to target the C4 position, leveraging steric/electronic effects .

- Protecting Groups : Temporarily protect the methanol group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions .

- Post-Functionalization : Employ Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups under Pd catalysis .

Advanced: How does the 1,2,3-triazole scaffold influence biological activity in comparison to 1,2,4-triazoles?

Methodological Answer:

- Bioisosteric Analysis : Compare binding modes using molecular docking (e.g., 1,2,3-triazole’s rigidity vs. 1,2,4-triazole’s flexibility) .

- SAR Studies : Synthesize analogs with varied substituents (e.g., ethyl vs. methyl groups) and test against antimicrobial/bromodomain targets .

- Metabolic Stability : Assess triazole ring resistance to cytochrome P450 oxidation via in vitro microsomal assays .

Advanced: How can crystallization conditions be optimized to study polymorphism?

Methodological Answer:

- Solvent Screening : Test polar (ethanol, acetonitrile) vs. non-polar (toluene, hexane) solvents for crystal growth .

- Temperature Gradients : Use slow cooling (0.5°C/hr) to favor large, defect-free crystals .

- Additives : Introduce trace polymers (PEG 4000) to modulate nucleation kinetics .

- PXRD : Compare experimental patterns with predicted ones (Mercury CSD) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.